molecular formula C3H4F3NS B1291658 3,3,3-Trifluoropropanethioamide CAS No. 365428-34-8

3,3,3-Trifluoropropanethioamide

Cat. No.: B1291658
CAS No.: 365428-34-8
M. Wt: 143.13 g/mol
InChI Key: MOHVUNKPSQGYFW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanethioamide is an organic compound with the molecular formula C3H4F3NS It is characterized by the presence of three fluorine atoms attached to the first carbon of a propanethioamide chain

Scientific Research Applications

3,3,3-Trifluoropropanethioamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

3,3,3-Trifluoropropanethioamide is classified as a combustible solid . It has several hazard statements including H302, H312, H315, H319, H332, H335, H373, and H412 . Precautionary measures should be taken when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoropropanethioamide typically involves the reaction of 3,3,3-trifluoropropionyl chloride with ammonia or an amine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

CF3CH2COCl+NH3CF3CH2C(NH2)S\text{CF}_3\text{CH}_2\text{COCl} + \text{NH}_3 \rightarrow \text{CF}_3\text{CH}_2\text{C(NH}_2\text{)}\text{S} CF3​CH2​COCl+NH3​→CF3​CH2​C(NH2​)S

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoropropanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,3,3-Trifluoropropanethioamide involves its interaction with specific molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions with biological molecules. The thioamide group can form hydrogen bonds and participate in various biochemical pathways, potentially affecting enzyme activity and protein function.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,3-Trifluoropropionamide
  • 3,3,3-Trifluoropropylamine
  • 3,3,3-Trifluoropropionic acid

Uniqueness

3,3,3-Trifluoropropanethioamide is unique due to the presence of both a trifluoromethyl group and a thioamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,3,3-trifluoropropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NS/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHVUNKPSQGYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623515
Record name 3,3,3-Trifluoropropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365428-34-8
Record name 3,3,3-Trifluoropropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions of tertiary alcohols derived from 2-oxo-3,3,3-trifluoropropanethioamides?

A1: Research indicates that tertiary alcohols derived from 2-oxo-3,3,3-trifluoropropanethioamides demonstrate interesting reactivity. [] For instance, reacting these alcohols with thionyl chloride doesn't yield the anticipated chlorinated products, except in the case of the phenyl derivative. Instead, this reaction provides a straightforward route to synthesize α-trifluoromethyl-thiocinnamamides. Furthermore, these α-trifluoromethyl-thiocinnamamides readily react with hydrazine, forming dihydropyrazoles that can be easily oxidized to pyrazoles. []

Q2: Can you elaborate on the formation and trapping of reactive intermediates from a specific 3,3,3-trifluoropropanethioamide derivative?

A2: Research has focused on S-[2-(Fluoromethoxy)-1,1,3,3,3-pentafluoropropyl]-L-cysteine, a cysteine S-conjugate derived from the this compound derivative 2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A). [] In chemical models mimicking pyridoxal-dependent enzymatic reactions, this conjugate generates several reactive intermediates. Interestingly, instead of trapping the expected 2-(fluoromethoxy)-1,1,3,3,3-pentafluoropropanethiolate with benzyl bromide, the dehydrofluorination product 2-(fluoromethoxy)-1,3,3,3-tetrafluoro-1-propenylthiolate is captured, ultimately forming benzyl 2-(fluoromethoxy)-3,3,3-trifluoropropanethioate. [] This highlights the complexity of reactions involving these compounds and the potential for unexpected reaction pathways.

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